Etamicastat
Vue d'ensemble
Description
Etamicastat is a small molecule that is currently under investigation . It is also known as BIA 5-453 . It is an orally active, potent, reversible, and peripherally selective dopamine-β-hydroxylase (DBH) inhibitor . It reduces both systolic and diastolic blood pressure .
Synthesis Analysis
Etamicastat undergoes N-acetylation to its metabolite BIA 5–961 . The extent of systemic exposure to etamicastat and BIA 5–961 increased in an approximately dose-proportional manner, and steady-state plasma concentrations were attained up to 9 days of dosing . Approximately 40% of the etamicastat dose was recovered in urine in the form of parent compound and BIA 5–961 .Molecular Structure Analysis
Etamicastat has a molecular formula of C14H15F2N3OS . Its average mass is 311.350 Da and its monoisotopic mass is 311.090393 Da .Chemical Reactions Analysis
The chemical reactions of Etamicastat are not fully detailed in the available literature .Physical And Chemical Properties Analysis
Etamicastat is a white to beige powder . It is soluble in DMSO at 2 mg/mL . Its storage temperature is -10 to -25°C .Applications De Recherche Scientifique
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics in Different Age Groups : A study by Nunes et al. (2011) compared the pharmacokinetics of etamicastat in elderly and young healthy male subjects. It was found that the pharmacokinetic profile of etamicastat was not significantly different between these two age groups. The study provided insights into the pharmacokinetics of etamicastat in different age populations, which is essential for understanding its efficacy and safety across a broad demographic spectrum (Nunes et al., 2011).
Pharmacodynamics in Hypertensive Patients : Almeida et al. (2013) investigated the tolerability, pharmacokinetics, and pharmacodynamics of etamicastat in patients with arterial hypertension. This study is pivotal in understanding the effects of etamicastat on blood pressure and its potential as an antihypertensive agent (Almeida et al., 2013).
Interaction with Human Dopamine-β-Hydroxylase
- Enzyme Interaction Study : Bonifácio et al. (2015) characterized the interaction of etamicastat with human dopamine-β-hydroxylase (DBH), comparing it with nepicastat. This research contributes to our understanding of etamicastat's mechanism of action at the molecular level, which is crucial for its therapeutic application (Bonifácio et al., 2015).
Metabolism and Excretion
- Human Disposition, Metabolism, and Excretion : A study by Loureiro et al. (2014) focused on the disposition, metabolism, and excretion of etamicastat following dosing. This study provides comprehensive insights into how etamicastat is processed in the human body, which is crucial for understanding its overall pharmacological profile (Loureiro et al., 2014).
N-Acetylation and Pharmacogenomics
- N-Acetylation and Species Differences : Loureiro et al. (2013) explored the N-acetylation of etamicastat and evaluated potential species differences. This study is significant for understanding how etamicastat is metabolized differently across species, which can inform its use in diverse populations (Loureiro et al., 2013).
Blood Pressure Effects in Hypertensive Rats
- Antihypertensive Effects in SHR : Igreja et al. (2014) assessed the blood pressure-decreasing effect of etamicastat alone and in combination with antihypertensive drugs in spontaneously hypertensive rats (SHR). This study is essential in demonstrating the potential of etamicastat in treating high blood pressure (Igreja et al., 2014).
Cardiac Safety Profile
- Cardiac Safety in Non-Human Primates and Humans : Vaz-da-Silva et al. (2015) conducted a study to evaluate the cardiac risk of etamicastat. This research is crucial for ensuring the cardiac safety of etamicastat in therapeutic applications (Vaz‐da‐Silva et al., 2015).
Chemical Synthesis
- Synthesis for Production : Research by Beliaev et al. (2012, 2016) focused on developing a manufacturing route and the asymmetric hydrogenation step for the production of etamicastat. These studies are significant for the large-scale production of etamicastat, making it more accessible for therapeutic use (Beliaev et al., 2012) (Beliaev, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(2-aminoethyl)-3-[(3R)-6,8-difluoro-3,4-dihydro-2H-chromen-3-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3OS/c15-9-3-8-4-11(7-20-13(8)12(16)5-9)19-10(1-2-17)6-18-14(19)21/h3,5-6,11H,1-2,4,7,17H2,(H,18,21)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWWTTYMUOYSQA-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](COC2=C1C=C(C=C2F)F)N3C(=CNC3=S)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226940 | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
760173-05-5 | |
Record name | Etamicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760173055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etamicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15288 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Etamicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00226940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETAMICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9X96V6DBU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.